molecular formula C11H22Cl3N5 B1521150 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride CAS No. 1193390-04-3

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Cat. No. B1521150
CAS RN: 1193390-04-3
M. Wt: 330.7 g/mol
InChI Key: AYYAIEKTXLLMKC-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a chemical compound with the CAS Number: 1193390-04-3 . It has a molecular weight of 330.69 . The compound is typically stored at room temperature and appears as a powder . It is produced by Enamine Ltd .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 330.69 .

Scientific Research Applications

PAK4 Inhibitors

This compound has been used in the design and synthesis of PAK4 inhibitors . PAK4 (p21-activated kinase 4) is a member of the serine/threonine protein kinases, which play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Compounds derived from this compound have shown significant inhibitory activity against PAK4, and have potential for further development as PAK4 inhibitors for anticancer activity .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are synthesized from this compound, have been evaluated for their anti-fibrosis activity . These compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .

Derivatization Reagent

This compound may be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Synthesis of Heterocyclic Compounds

It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound could potentially have various biological activities.

Fungicidal Activities

Compounds derived from this compound have shown moderate but promising fungicidal activities . They have been evaluated in vitro against various fungi including Fusarium omysporum, Physalospora piricola, Alternaria solani, Phytophthora capsici, Cercospora arachidicola and Gibberella zeae .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause less serious health effects . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAIEKTXLLMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
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1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

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